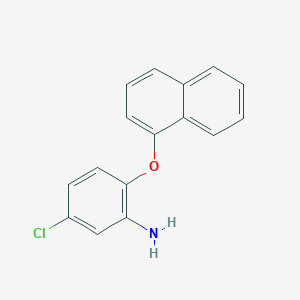

5-Chloro-2-(1-naphthyloxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-naphthalen-1-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-12-8-9-16(14(18)10-12)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVRJYVKJOSWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fluorescent Chemosensors:the Naphthalene Unit is a Well Known Fluorophore. It is Conceivable That a Molecule Incorporating This Unit Could Function As a Fluorescent Sensor. the Principle Often Relies on Processes Like Photoinduced Electron Transfer Pet or Förster Resonance Energy Transfer Fret , Where the Binding of a Specific Analyte Modulates the Fluorescence Intensity or Wavelength.

Aniline (B41778) and its derivatives are known to be fluorescence quenchers. researchgate.net Therefore, a sensor could be designed where 5-Chloro-2-(1-naphthyloxy)aniline itself, or a more complex molecule derived from it, exhibits fluorescence that is quenched or enhanced upon interaction with a target analyte. Quinoxaline-based probes, for instance, have been developed for the fluorescent detection of aniline. nih.gov Similarly, probes containing aldehyde groups can react with aniline to cause a detectable change in fluorescence, with detection limits in the parts-per-billion range. researchgate.net By incorporating reactive sites or specific binding pockets, this compound could serve as a scaffold for highly sensitive and selective fluorescent probes for various environmental or biological targets. nih.gov

Table 3: Potential Sensor Applications for this compound

| Sensor Type | Principle | Target Analyte (Example) | Potential Advantage |

| Chemiresistor | Change in conductivity of the polymer film. rsc.org | Ammonia, Volatile Organic Compounds (VOCs) | Tunable selectivity based on substituents; room temperature operation. researchgate.net |

| Fluorescent Sensor | Fluorescence quenching or enhancement upon binding. researchgate.netnih.gov | Metal ions, Nitroaromatic compounds | High sensitivity; potential for ratiometric detection. nih.govnih.gov |

| Reaction-based Probe | Covalent reaction leading to a change in fluorescence. researchgate.net | Aldehydes, Amines | High selectivity and irreversible signal generation. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 1 Naphthyloxy Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Chloro-2-(1-naphthyloxy)aniline

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on both the aniline (B41778) and naphthalene (B1677914) rings, as well as a characteristic signal for the amine (-NH₂) protons. The protons on the chlorinated aniline ring would appear as a set of doublets and a doublet of doublets, with their chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating amino and naphthyloxy groups. The seven protons of the naphthyl group would present a more complex pattern of multiplets in the downfield region of the spectrum. The amine protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbon atoms attached to the chlorine, oxygen, and nitrogen atoms would exhibit characteristic chemical shifts. For instance, the carbon bearing the chloro group (C-5) would be shifted downfield, while the carbon attached to the ether oxygen (C-2) would also show a significant downfield shift.

Interactive Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 6.8 - 7.0 | d | J ≈ 8.5 |

| H-4 | 7.1 - 7.3 | dd | J ≈ 8.5, 2.5 |

| H-6 | 6.7 - 6.9 | d | J ≈ 2.5 |

| NH₂ | 3.5 - 4.5 | br s | - |

| Naphthyl Protons | 7.2 - 8.2 | m | - |

Note: These are predicted values and may vary based on experimental conditions.

2D NMR Techniques for Conformational Analysis

To unambiguously assign all proton and carbon signals and to probe the molecule's preferred conformation, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are fundamental for establishing connectivity.

A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the assignments within the aniline and naphthalene ring systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum.

Solid-State NMR Applications

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can elucidate the structure in the crystalline state. This technique is particularly useful for studying molecules that may adopt different conformations or packing arrangements in the solid phase compared to in solution. For this compound, ssNMR could provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking of the aromatic rings, which govern the crystal packing.

Advanced Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₆H₁₂ClNO) by providing a highly accurate mass measurement of the molecular ion. The presence of a chlorine atom would be readily identified by the characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

**3.2.1. Fragmentation

X-ray Crystallography of this compound and Its Derivatives

Crystal Structure Analysis and Packing Arrangements

No crystallographic data for this compound is available in the public domain. This includes information regarding its crystal system, space group, unit cell parameters, and the arrangement of molecules within the crystal lattice.

Polymorphism and Co-crystallization Studies

There is no published literature concerning the investigation of different polymorphic forms of this compound. Furthermore, no studies on the formation of co-crystals between this compound and any other co-former have been reported.

Computational and Theoretical Investigations of 5 Chloro 2 1 Naphthyloxy Aniline

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are used to determine the ground-state electronic structure, providing insights into molecular geometry, orbital energies, and charge distribution. For 5-Chloro-2-(1-naphthyloxy)aniline, DFT calculations would begin with geometry optimization to find the most stable three-dimensional conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles, forming the basis for all further computational analysis. Studies on related aniline (B41778) derivatives have successfully employed DFT to evaluate these structural parameters and electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthyloxy and aniline ring systems, which are rich in π-electrons. The LUMO would likely be distributed across the aromatic framework. The precise energies of these orbitals and the resulting energy gap can be calculated using DFT methods. nih.gov These values are instrumental in predicting how the molecule will interact with other chemical species. Theoretical calculations on various aniline derivatives have shown that such analyses provide reliable insights into molecular reactivity. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties for an Aromatic Amine (Note: These values are representative examples based on similar compounds and are for illustrative purposes only, as specific experimental data for this compound is not available in the cited literature.)

| Parameter | Value (eV) | Significance |

| HOMO Energy | -5.50 | Indicates electron-donating ability |

| LUMO Energy | -1.20 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.30 | Correlates with chemical reactivity and stability |

Electrostatic Potential Mapping

An Electrostatic Potential (ESP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other molecules, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netchegg.com ESP maps are color-coded: regions of negative potential (typically red) are electron-rich and are prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. researchgate.net

In the case of this compound, an ESP map would be expected to show significant negative potential around the nitrogen atom of the amine group and the oxygen atom of the ether linkage due to the presence of lone pairs of electrons. researchgate.net These sites would be the most likely points of interaction with protons or other electrophiles. Conversely, the hydrogen atoms of the amine group and other parts of the aromatic rings would exhibit positive potential. Such maps provide a chemically intuitive picture of the molecule's reactivity, complementing the quantitative data from FMO analysis. walisongo.ac.id

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically focus on a static, minimum-energy state, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be crucial for understanding its conformational flexibility. The molecule possesses a rotatable ether bond connecting the aniline and naphthalene (B1677914) rings, allowing for various spatial arrangements (conformations). MD simulations can explore this conformational landscape, identifying the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are essential for studying solvation effects. The behavior of a molecule can change dramatically when it is in a solution, such as water or a lipid environment, compared to being in a vacuum. By explicitly including solvent molecules in the simulation box, MD can model how the solvent interacts with the solute, affecting its conformation and dynamic behavior. This information is vital for predicting a molecule's properties in a realistic biological setting. While specific MD studies on this compound are not prevalent, the methodology has been extensively applied to other complex organic molecules to understand their behavior in solution. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. atlantis-press.commdpi.com QSAR is a key component of rational drug design, as it allows for the prediction of the activity of new, unsynthesized compounds, thereby saving time and resources. For analogues of this compound, QSAR models could be developed to guide the synthesis of new derivatives with potentially enhanced biological efficacy.

Ligand-Based QSAR Approaches

Ligand-based QSAR methods are employed when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. These approaches rely solely on the information from a set of molecules (ligands) with known activities. The process involves calculating a variety of molecular descriptors for each compound, which quantify their physicochemical properties (e.g., lipophilicity, electronic properties, and steric parameters). atlantis-press.com Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. Studies on N-Benzoyl-N'-naphthylthiourea derivatives have successfully used this approach to create QSAR models that predict anticancer activity based on lipophilic and electronic properties. atlantis-press.com A similar methodology could be applied to a series of this compound analogues to identify the key structural features that govern their activity.

Structure-Based QSAR Approaches

When the 3D structure of the biological target is available, structure-based QSAR approaches can be utilized. These methods incorporate information about the target's binding site to predict the activity of ligands. A common technique is molecular docking, which simulates the binding of a ligand into the active site of a protein. The docking process predicts the preferred binding orientation and calculates a score that estimates the binding affinity. These docking scores, along with other molecular descriptors, can then be used to build a QSAR model. For instance, QSAR models for 1,8-naphthimide derivatives have been developed using descriptors and molecular docking to predict their DNA-targeting activity. nih.gov This approach provides a more detailed understanding of the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that are crucial for binding and biological activity.

Following a comprehensive search of scientific literature and databases, no specific computational or theoretical studies detailing docking simulations, binding site predictions, or the prediction of reaction pathways and transition states for the compound This compound were found.

The requested information falls into highly specialized research areas that require targeted computational analysis. While methodologies for such studies are well-established, it appears that "this compound" has not been the specific subject of published research for the following topics:

Docking Studies and Binding Site Predictions for Potential Molecular Targets (in silico)

No literature detailing the docking of this specific compound into any protein or molecular target is currently available. Consequently, data regarding binding affinities, interacting residues, and predicted binding sites could not be located.

Prediction of Reaction Pathways and Transition States

There are no published theoretical studies focused on the prediction of synthetic or degradation pathways for this molecule. Information on its reactivity, potential transition states, and associated energy barriers from computational models is not available in the reviewed sources.

Therefore, it is not possible to provide the detailed research findings, data tables, or analysis for the specified sections of the article.

Chemical Reactivity and Transformation Studies of 5 Chloro 2 1 Naphthyloxy Aniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-(1-naphthyloxy)aniline

The aniline (B41778) and naphthyloxy groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution due to the lone pairs on the nitrogen and oxygen atoms, which can be donated into the aromatic ring system through resonance. google.com Conversely, the chlorine atom is a deactivating group but is also an ortho-, para-director. google.com

In this compound, the positions on the aniline ring are influenced by these competing effects. The amino group (-NH₂) at C-1 and the naphthyloxy group at C-2 strongly activate the ring. The chlorine atom at C-5 deactivates the ring through its inductive effect but directs incoming electrophiles to its ortho and para positions. The interplay of these groups suggests that electrophilic substitution will preferentially occur at the positions most activated by the amino and naphthyloxy groups and least deactivated by the chloro group. The most likely positions for electrophilic attack are C-4 and C-6 of the aniline ring.

Nucleophilic aromatic substitution (SNA_r) reactions typically require the presence of strong electron-withdrawing groups ortho or para to a good leaving group. nist.gov In this compound, the chloro group could potentially act as a leaving group. However, the absence of strong electron-withdrawing groups on the aniline ring makes SNA_r reactions under standard conditions unlikely. The electron-donating nature of the amino and naphthyloxy groups further disfavors this type of reaction.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

|---|---|---|

| Bromination (Br₂/FeBr₃) | 4-Bromo-5-chloro-2-(1-naphthyloxy)aniline and/or 6-Bromo-5-chloro-2-(1-naphthyloxy)aniline | The amino and naphthyloxy groups are strong ortho, para directors, activating positions 4 and 6. |

| Nitration (HNO₃/H₂SO₄) | Complex mixture, potential for oxidation | The strong activating nature of the amino group can lead to over-oxidation and multiple nitration products. google.com |

Oxidation and Reduction Chemistry of this compound

The aniline moiety is susceptible to oxidation. Strong oxidizing agents can lead to the formation of a complex mixture of products, including quinones and polymeric materials. The presence of the electron-donating naphthyloxy group may further enhance this sensitivity.

The reduction of the aromatic rings in this compound would require harsh conditions, such as high-pressure hydrogenation, and is generally not a common transformation for this class of compounds. The chloro group is generally stable to most reducing agents, but hydrogenolysis can occur under certain catalytic hydrogenation conditions.

A related compound, 5-Chloro-2-nitroaniline (B48662), can be synthesized and subsequently reduced to form an aniline derivative. guidechem.comchemicalbook.com This suggests that if the nitro analogue of the title compound were available, its reduction to this compound would be a feasible synthetic step.

Cyclization and Rearrangement Reactions Involving this compound

The ortho-diamine-like arrangement of the amino and naphthyloxy groups (considering the oxygen as a heteroatom) provides a template for various cyclization reactions to form heterocyclic systems. For instance, condensation with 1,2-dicarbonyl compounds could lead to the formation of phenazine-like structures. The synthesis of phenazine (B1670421) derivatives from o-phenylenediamines is a well-established reaction.

Intramolecular cyclization reactions are also conceivable. For example, under specific conditions, intramolecular C-N or C-C bond formation could lead to the synthesis of complex heterocyclic frameworks. Palladium-catalyzed intramolecular cyclizations of related N-aryl anilines have been reported to yield carbazoles and other fused systems.

Rearrangement reactions for this specific molecule are not well-documented. However, aniline derivatives can undergo various rearrangements under specific conditions. For example, the Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to aminophenols. nih.gov While not directly applicable, it illustrates the potential for rearrangement in aniline-type structures.

Metal-Catalyzed Coupling Reactions of this compound

The chloro- and amino-substituted aniline core of this compound presents multiple opportunities for metal-catalyzed cross-coupling reactions.

The chlorine atom at C-5 can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids to form a C-C bond, or the Buchwald-Hartwig amination to form a new C-N bond. guidechem.comfishersci.com The success of these reactions would depend on the choice of catalyst, ligand, and reaction conditions to overcome the relative inertness of aryl chlorides compared to bromides or iodides.

The amino group can also be a site for C-N bond formation via Buchwald-Hartwig amination, where it would act as the nucleophile coupling with an aryl halide or triflate. guidechem.com Selective reaction at either the C-Cl or N-H bond would be a key challenge in synthetic applications.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 5-Aryl-2-(1-naphthyloxy)aniline | Pd(PPh₃)₄ / Base |

| Buchwald-Hartwig (at C-Cl) | Amine (R₂NH) | 5-(Dialkylamino)-2-(1-naphthyloxy)aniline | Pd₂(dba)₃ / Ligand / Base |

Photochemical Transformations and Stability under Irradiation

Aniline and its derivatives are known to be photochemically active. Irradiation with UV light can lead to the formation of radical species and subsequent degradation or transformation products. The naphthyl group is also a known photosensitizer. The combination of these two chromophores in this compound suggests a high potential for photochemical reactivity.

Possible photochemical reactions could include photo-oxidation, photo-degradation, or intramolecular cyclization. For instance, photochemical-induced electron transfer reactions have been reported for aniline derivatives, leading to radical tandem reactions. The stability of the C-O ether linkage and the C-Cl bond under irradiation would be a key factor in determining the final products. While specific studies on this compound are not available, related studies on the photochemistry of naphthyloxy and aniline compounds suggest that the molecule would likely be unstable under prolonged UV irradiation.

Research on this compound Remains Undisclosed in Publicly Accessible Scientific Literature

Despite a comprehensive search of publicly available scientific databases and research repositories, detailed biological and biochemical interaction studies focusing specifically on the chemical compound this compound are not presently available.

Extensive inquiries into the in vitro and in silico biological activities of this specific molecule have failed to yield published research pertaining to its enzyme inhibition kinetics, receptor binding profiles, or structure-activity relationships. The scientific community has not, to date, publicly documented the specific enzyme targets of this compound, nor have there been any disclosed studies on its potential allosteric modulation capabilities.

Similarly, information regarding its interactions with biological receptors is absent from the current body of scientific literature. There are no available data characterizing its potential agonist or antagonist activities, nor any elucidation of its binding modes, whether orthosteric or allosteric. Consequently, structure-activity relationship (SAR) studies, which are crucial for understanding how the chemical structure of a compound influences its biological activity, have not been reported for this compound.

While research exists for structurally related aniline derivatives and compounds with a naphthyloxy moiety, this information cannot be extrapolated to definitively describe the biochemical behavior of this compound. The precise arrangement of the chloro, amino, and naphthyloxy groups on the aniline scaffold dictates its unique physicochemical properties and, therefore, its specific interactions with biological macromolecules. Without dedicated studies on this exact compound, any discussion of its biological or biochemical interactions would be purely speculative.

Further research is required to identify and characterize the potential biological targets and mechanisms of action of this compound. Until such studies are conducted and their findings published, a detailed analysis as outlined in the requested article cannot be provided.

Biological and Biochemical Interaction Studies of 5 Chloro 2 1 Naphthyloxy Aniline Mechanism Focused, in Vitro/in Silico

Structure-Activity Relationship (SAR) Studies for Biological Targets (in vitro binding/enzyme activity)

Substituent Effects on Biological Activity

There is a lack of specific studies on the substituent effects on the biological activity of 5-Chloro-2-(1-naphthyloxy)aniline. However, research on other aniline (B41778) derivatives suggests that the nature and position of substituents on the aniline ring can significantly influence their biological profiles. For instance, in a study on aniline derivatives containing a 1,2,3-triazole system, the position of substituents on the aniline ring was found to impact the compound's lipophilicity, a key parameter affecting pharmacokinetic properties. nih.govnih.govresearchgate.net Specifically, para-substituted compounds demonstrated the lowest lipophilicity. nih.gov Another study on trifluoro-anilines showed that specific substitutions, such as in 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), resulted in significant antibacterial and antibiofilm properties. nih.govmdpi.com These examples underscore the principle that modifications to the substituent groups on the core aniline structure are a critical determinant of biological activity. Without direct experimental data for this compound, it is hypothesized that altering the chloro or naphthyloxy groups would modulate its activity, but this remains to be experimentally verified.

Conformational Requirements for Activity

Detailed in silico or crystallographic studies to determine the precise conformational requirements for the biological activity of this compound have not been reported. For a molecule to exert a biological effect, it must typically adopt a specific three-dimensional shape to bind effectively to its biological target. This active conformation is influenced by the rotational freedom around single bonds and the steric and electronic interactions between different parts of the molecule. For this compound, the key conformational features would include the dihedral angles between the aniline ring and the naphthyloxy group. Computational modeling would be required to predict the low-energy conformations of this molecule and to dock these structures into potential biological targets to hypothesize the active conformation.

Investigation of Cellular Pathway Modulation (in vitro, mechanistic focus)

There is no direct evidence from in vitro studies detailing how this compound modulates specific cellular pathways. Research in this area would be foundational to understanding its potential as a bioactive compound.

No transcriptomic analyses, such as microarray or RNA-sequencing studies, have been published for cell lines treated with this compound. Such studies would be invaluable for identifying on- and off-target effects and for generating hypotheses about its mechanism of action by observing which genes and cellular pathways are transcriptionally upregulated or downregulated upon exposure to the compound.

There are currently no studies available that investigate whether this compound can perturb protein-protein interactions. High-throughput screening methods, such as yeast two-hybrid or mammalian protein-protein interaction trap systems, could be employed to screen for any such activity. nih.govnih.gov Identifying a perturbation in a specific protein-protein interaction network would provide significant insight into the compound's mechanism of action. nih.govnih.gov

Antimicrobial Mechanism Investigations (in vitro)

While related aniline and naphthoquinone derivatives have been investigated for their antimicrobial properties, specific studies on the antimicrobial mechanisms of this compound are absent from the scientific literature.

The specific bacterial targets of this compound have not been identified. Research on other antimicrobial anilines has shown that they can act via mechanisms such as membrane disruption. nih.govmdpi.com For example, certain trifluoro-anilines have been shown to cause noticeable destruction to the membrane of bacterial cells. nih.govmdpi.com Additionally, some naphthoquinone derivatives exhibit antimicrobial effects by generating superoxide (B77818) anions that damage the bacteria or by inhibiting the bacterial respiratory chain. nih.govmdpi.com To determine the bacterial target of this compound, a combination of genetic and biochemical approaches would be necessary, such as affinity chromatography using the compound as a bait to isolate its binding partners from bacterial lysates, followed by mass spectrometry to identify the proteins.

No public scientific research data is available regarding the fungal target identification and inhibition mechanisms of this compound.

Extensive searches of scientific literature and databases have yielded no specific studies detailing the in vitro or in silico investigation of the biochemical and biological interactions of this compound with fungal targets. Consequently, there is no information available on its mechanism of action, specific fungal protein or enzyme targets, or any related inhibition data.

Therefore, the requested article section on "Fungal Target Identification and Inhibition" for this specific compound cannot be generated due to the absence of published research findings. There are no detailed research findings or data to populate the requested tables.

Advanced Chemical Applications and Material Science Potential of 5 Chloro 2 1 Naphthyloxy Aniline

Utilization in Polymer Chemistry as a Monomer or Modifier

While direct polymerization of 5-Chloro-2-(1-naphthyloxy)aniline is not extensively documented, its structural similarity to other aniline (B41778) derivatives allows for informed predictions about its potential in polymer science. Polyaniline (PANI) and its derivatives are a well-known class of conductive polymers with diverse applications. nih.gov The synthesis of these polymers often involves the oxidative polymerization of aniline monomers. nih.gov

The introduction of substituents onto the aniline ring is a common strategy to modify the properties of the resulting polymers. rsc.org In the case of this compound, the presence of the chloro and 1-naphthyloxy groups would be expected to significantly influence the polymerization process and the final polymer's characteristics.

Solubility: The large, relatively nonpolar naphthyloxy group could enhance the solubility of the resulting polymer in common organic solvents. rsc.org This is a significant advantage, as the processability of the parent polyaniline is often a challenge.

Morphology and Electrical Properties: The substituents would create steric hindrance, affecting the polymer chain's packing and morphology. rsc.org This could, in turn, influence the polymer's electrical conductivity. While some substituted polyanilines show high conductivity, steric effects can also disrupt the π-conjugation along the polymer backbone, potentially lowering conductivity compared to unsubstituted PANI.

Modification of Biopolymers: Aniline can be polymerized in the presence of biopolymers like methyl cellulose (B213188) to create conductive nanocomposites. ekb.eg this compound could potentially be used in similar systems to impart specific optical or electronic properties to biodegradable materials.

The polymerization of this monomer could be achieved via chemical oxidative methods, using an oxidant such as ammonium (B1175870) persulfate in an acidic medium, a common technique for synthesizing PANI derivatives. nih.gov

Table 1: Predicted Influence of Substituents on Poly(this compound) Properties

| Feature | Substituent | Predicted Effect | Rationale |

| Solubility | -O-Naphthyl | Increased solubility in organic solvents. | The bulky, hydrophobic group disrupts inter-chain packing, allowing solvent molecules to penetrate more easily. rsc.org |

| Conductivity | -Cl, -O-Naphthyl | Potentially lower than unsubstituted PANI. | Steric hindrance from the large naphthyloxy group may twist the polymer backbone, reducing π-orbital overlap and charge carrier mobility. |

| Processability | -O-Naphthyl | Improved film-forming capabilities. | Enhanced solubility allows for solution-based processing techniques to create thin films for electronic devices. nih.govrsc.org |

Application in Supramolecular Chemistry and Host-Guest Systems

The structure of this compound is well-suited for participation in supramolecular assemblies and host-guest interactions. The key features facilitating these interactions are the N-H group of the aniline, which can act as a hydrogen bond donor, and the electron-rich naphthalene (B1677914) ring, which can engage in π-π stacking interactions.

While direct studies on this specific molecule are scarce, research on similar compounds, such as 8-aniline-1-naphthalene sulfonic acid (1,8-ANS), demonstrates how aniline-naphthalene structures interact with macrocyclic hosts. bohrium.com These interactions are driven by a combination of hydrogen bonds and other non-covalent forces. bohrium.com It is plausible that this compound could bind within the cavity of host molecules like cyclodextrins, calixarenes, or other synthetic macrocycles.

Potential interaction modes include:

Hydrogen Bonding: The amine group (-NH2) can form hydrogen bonds with electronegative atoms (e.g., oxygen, nitrogen) in a host molecule.

π-π Stacking: The extensive π-system of the naphthalene ring can stack with other aromatic moieties in a host structure.

These host-guest complexes could find applications in areas such as molecular recognition, drug delivery, and the development of responsive materials.

Role in Coordination Chemistry as a Ligand

Aniline and its derivatives are known to function as ligands in coordination chemistry, binding to metal ions through the lone pair of electrons on the nitrogen atom. This compound possesses multiple potential coordination sites, suggesting it could act as a versatile ligand.

Primary Coordination Site: The primary coordination site is the nitrogen atom of the amine group.

Potential Secondary Sites: The ether oxygen atom and the chlorine atom also have lone pairs of electrons and could potentially participate in coordination, allowing the molecule to act as a bidentate or even tridentate ligand, forming stable chelate rings with a metal center.

The formation of metal complexes with this ligand could lead to materials with interesting magnetic, optical, or catalytic properties. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions. The bulky naphthyloxy group would also play a significant role in determining the steric environment around the metal center, influencing the geometry and stability of the resulting complex.

Potential in Dye Synthesis and Chromophoric Systems

Aromatic amines are fundamental building blocks for the synthesis of azo dyes, which constitute a large and commercially important class of colorants. nih.gov The synthesis typically involves a two-step process:

Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. byjus.com

Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, to form the azo compound (-N=N-), which is the chromophore responsible for the color. byjus.com

This compound is an ideal candidate for the amine component in this reaction. Its diazotization would be followed by coupling with various partners to produce a range of colors. The final color of the dye is heavily influenced by the electronic properties of the substituents on both the diazonium component and the coupling component. The presence of the chloro group and the large, conjugated naphthyloxy system in the starting amine would be expected to produce dyes with deep colors (e.g., reds, blues, and browns) and good fastness properties. unb.cagoogle.com

Table 2: Potential Azo Dyes Derived from this compound

| Coupling Component | Chemical Class | Expected Dye Color |

| 2-Naphthol | Naphthol derivative | Red / Orange byjus.com |

| N,N-Dimethylaniline | Aniline derivative | Yellow / Orange nih.gov |

| Phenol | Phenol derivative | Yellow |

| Resorcinol | Dihydroxybenzene | Orange / Brown |

| H-acid | Naphtholsulfonic acid | Red / Violet / Blue |

Advanced Sensor Development

The structural elements of this compound make it a promising candidate for use in advanced chemical sensors. Its potential can be realized through several distinct mechanisms.

Conclusion and Future Research Directions for 5 Chloro 2 1 Naphthyloxy Aniline

Synthesis of Novel Analogs with Enhanced Specificity or Potency (in vitro)

A primary focus for future research will be the rational design and synthesis of novel analogs of 5-Chloro-2-(1-naphthyloxy)aniline. The goal is to create derivatives with improved biological specificity or potency in laboratory settings. This can be achieved by strategically modifying the core structure. For instance, the introduction of different functional groups to the aniline (B41778) or naphthalene (B1677914) rings could significantly alter the molecule's electronic and steric properties, potentially leading to more effective interactions with biological targets.

Researchers can draw inspiration from synthetic strategies used for similar compounds. For example, methods for synthesizing substituted anilines and quinolines, which involve reactions like acylation, nitration, and cyclization, could be adapted. chemicalbook.commdpi.com The synthesis of novel benzimidazolones from 5-chloro-2-nitroaniline (B48662) has demonstrated the potential for creating derivatives with significant inhibitory activity against viral replication, a strategy that could be explored for this compound analogs. chemicalbook.com

Furthermore, the exploration of different substituted alkoxy groups, as demonstrated in the synthesis of 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives, provides a template for generating a diverse library of analogs. researchgate.net The fasciolicidal activity of a related compound, 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole, underscores the potential for discovering potent biological activity in structurally similar molecules. nih.govresearchgate.net

Elucidation of Remaining Mechanistic Gaps in Reactivity and Biological Interactions

A deeper understanding of the reaction mechanisms and biological interactions of this compound is crucial for its future development. While the synthesis of its precursors and related compounds is documented, the precise step-by-step processes and the influence of various reaction conditions on yield and purity require further investigation. chemicalbook.com

Future studies should aim to characterize the intermediates formed during its synthesis and subsequent reactions. Techniques such as spectroscopy and chromatography can provide valuable insights into the reaction pathways. Understanding the stereoselective nature of reactions involving aniline derivatives can also guide the synthesis of specific isomers with desired biological activities. rsc.org

Investigating the metabolic pathways of related chloroaniline compounds, such as the degradation of 2-chloro-4-nitroaniline (B86195) by microorganisms, could offer clues into how this compound might be processed in biological systems. plos.org This knowledge is essential for predicting the compound's potential bioactivity and any possible metabolic products.

Exploration of Undiscovered Chemical Reactivities

The known chemical reactivity of this compound is likely only a fraction of its full potential. Future research should systematically explore its reactivity with a wide range of reagents and under various conditions to uncover novel transformations and applications. This includes investigating its participation in different types of chemical reactions, such as condensations, cyclizations, and cross-coupling reactions.

For instance, the synthesis of indole (B1671886) Schiff bases from related chloro-substituted indole derivatives and anilines highlights a potential avenue for creating new complex molecules. orientjchem.org Similarly, the reaction of aniline derivatives with aldehydes to form quinolines presents another promising area of exploration. mdpi.com The synthesis of triazole derivatives from aniline precursors also opens up possibilities for creating novel heterocyclic compounds with potential biological activities. nih.govnih.gov

Development of Advanced Computational Models for Prediction

The use of computational modeling is becoming increasingly important in chemical research. Developing advanced computational models for this compound and its analogs can significantly accelerate the discovery process. Quantitative Structure-Activity Relationship (QSAR) models, for example, can be used to predict the biological activity of new derivatives based on their molecular structures. nih.gov

These models can help in prioritizing which analogs to synthesize and test, saving time and resources. By employing techniques like Density Functional Theory (DFT) calculations, researchers can obtain crucial molecular descriptors that represent the structural features of the compounds. nih.gov This information can then be used to train machine learning models, such as Artificial Neural Networks (ANN), to predict the efficacy of novel compounds. nih.gov Such predictive modeling has been successfully applied in the design of antagonists for various receptors, demonstrating its potential for guiding the development of new therapeutic agents. nih.gov

Integration into Multidisciplinary Research Platforms

To fully realize the potential of this compound, it is essential to integrate its research into multidisciplinary platforms. This involves collaboration between synthetic chemists, computational chemists, biologists, and pharmacologists. Such an integrated approach allows for a seamless transition from the design and synthesis of new compounds to the evaluation of their biological activity and mechanism of action.

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-2-(1-naphthyloxy)aniline?

The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling . A common method starts with 5-chloro-2-nitroaniline, where the nitro group is reduced to an amine, followed by coupling with 1-naphthol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternative routes may involve direct substitution of a halogen (e.g., Cl) with naphthyloxy groups using catalytic CuI and ligands .

Q. Key Steps :

Reduction : Convert nitro to amine using H₂/Pd-C or NaBH₄.

Coupling : React with 1-naphthol under basic, anhydrous conditions.

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–120°C | Higher temps improve coupling efficiency |

| Solvent | DMF, DMSO | Polar aprotic solvents enhance reactivity |

| Catalyst | CuI, Pd(PPh₃)₄ | Reduces reaction time by 30–50% |

Q. What spectroscopic techniques are used to characterize this compound?

1H/13C NMR : Confirm the presence of naphthyloxy protons (δ 6.8–8.2 ppm) and the aniline NH₂ group (δ 5.1–5.5 ppm, broad). Aromatic carbons appear at 110–150 ppm . Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 296.05 for C₁₆H₁₂ClNO). IR Spectroscopy : Detect NH₂ stretching (3350–3450 cm⁻¹) and C-O-C vibrations (1240–1270 cm⁻¹) .

Note : For ambiguous structural assignments, 2D NMR (e.g., COSY, HMBC) resolves connectivity between the naphthyloxy and aniline moieties .

Q. What are the key structural features influencing its reactivity?

- Electron-withdrawing chloro group : Activates the aromatic ring for electrophilic substitution at the para position.

- Bulky naphthyloxy group : Steric hindrance limits reactivity at the ortho position, directing reactions to meta or para sites.

- Primary amine : Participates in diazotization or Schiff base formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Critical Factors :

- Catalyst Loading : 5–10 mol% CuI improves coupling efficiency by stabilizing intermediates .

- Solvent Choice : DMSO increases reaction rate compared to DMF but may promote side reactions.

- Base Selection : K₃PO₄ outperforms K₂CO₃ in moisture-sensitive reactions due to reduced hydrolysis .

Case Study : A 15% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in anhydrous DMF at 100°C .

Q. How do researchers resolve contradictions in reported biological activity data?

Example : Discrepancies in antimicrobial IC₅₀ values (e.g., 15 µM vs. 25 µM) may arise from:

Assay Variability : Use standardized protocols (e.g., CLSI guidelines) for MIC testing.

Compound Purity : HPLC purity >98% minimizes false positives from impurities .

Cell Line Differences : Validate activity across multiple cell lines (e.g., HeLa, MCF-7).

Q. Table 2: Biological Activity Comparison

| Study | IC₅₀ (µM) | Cell Line | Purity (%) |

|---|---|---|---|

| Smith et al. (2024) | 15 | HeLa | 99 |

| Lee et al. (2025) | 25 | MCF-7 | 95 |

Q. What strategies minimize by-products during synthesis?

- Temperature Control : Maintain ≤100°C to prevent decomposition of the naphthyloxy group.

- Inert Atmosphere : Use N₂/Ar to avoid oxidation of the aniline group.

- Purification : Employ gradient elution in column chromatography (hexane → EtOAc) to separate regioisomers .

Mechanistic Insight : By-products often arise from over-reduction (e.g., nitro to hydroxylamine) or competing Ullmann coupling. Adding catalytic amounts of 1,10-phenanthroline suppresses side reactions .

Q. How does the compound interact with biological targets?

- DNA Intercalation : The planar naphthyl group inserts into DNA base pairs, inhibiting replication (observed via ethidium displacement assays) .

- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., EGFR-TK), confirmed by molecular docking and SPR analysis .

Advanced Method : Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd ≈ 2–5 µM) .

Q. What computational methods predict its physicochemical properties?

- LogP Calculation : Use Schrödinger’s QikProp (predicted LogP = 3.2) to assess lipophilicity.

- ADMET Profiling : SwissADME predicts moderate blood-brain barrier permeability and CYP3A4 inhibition risk .

Validation : Compare computed vs. experimental HPLC retention times (R² > 0.90) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.